N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4,6-dimethylpyrimidin-2-yl group attached to the sulfonamide nitrogen and a bicyclic 1,3-dioxo-methanoisoindol moiety at the para position of the benzene ring (Figure 1). This compound belongs to a class of sulfonamides known for their diverse pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and co-crystallization properties . Its structural complexity arises from the fused methanoisoindol system, which introduces steric and electronic effects that influence solubility, crystallinity, and intermolecular interactions .
The synthesis of this compound involves multi-step reactions, including photoligation and cyclization steps, as evidenced by analogous methodologies in related dioxo-methanoisoindol-containing molecules . Its characterization typically employs X-ray crystallography (supported by SHELX and WinGX software) , NMR, and elemental analysis.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-11-9-12(2)23-21(22-11)24-30(28,29)16-7-5-15(6-8-16)25-19(26)17-13-3-4-14(10-13)18(17)20(25)27/h3-9,13-14,17-18H,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKJIOIPZURBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity based on available literature and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 408.43 g/mol. The structure includes a pyrimidine ring and a sulfonamide group, which are known to influence biological activity. The compound's structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies are not detailed in the available literature, compounds with similar structures often undergo reactions such as condensation and cyclization.
Anticancer Activity
Recent studies have indicated that compounds containing sulfonamide and pyrimidine moieties exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro testing using MTT assays has shown that related compounds can reduce cell viability in various cancer cell lines (e.g., A431 and Jurkat cells) with IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features possess antimicrobial properties:
- Antibacterial Effects : Compounds derived from pyrimidine and sulfonamide frameworks have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced activity .
Anticonvulsant Activity
Some derivatives of pyrimidine-based compounds have shown promise in anticonvulsant activity:
- Protective Effects in Animal Models : Certain analogs demonstrated significant protection against seizures in animal models when tested against pentylenetetrazol-induced seizures .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Anticancer Properties :
- Antimicrobial Activity Assessment :
Data Summary Table
| Biological Activity | Methodology | Findings |
|---|---|---|
| Anticancer | MTT Assay | IC50 < standard drugs in A431 and Jurkat cells |
| Antibacterial | Disc Diffusion | Comparable efficacy to norfloxacin against Gram-positive and Gram-negative bacteria |
| Anticonvulsant | Animal Model | Significant seizure protection in pentylenetetrazol model |
Scientific Research Applications
Scientific Research
N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide serves as a valuable building block in synthetic chemistry. It is used for:
- Studying Reaction Mechanisms : The compound's unique structure allows researchers to explore reaction pathways and mechanisms in organic synthesis.
- Development of New Synthetic Methods : Its reactivity can be harnessed to develop novel synthetic methodologies for complex organic molecules.
Biological Applications
Research indicates that this compound may exhibit biological activity relevant to:
- Enzyme Inhibition : Preliminary studies suggest potential as an enzyme inhibitor or receptor modulator. This could lead to applications in drug development targeting specific biological pathways.
- Therapeutic Uses : Investigated for its potential in treating diseases such as cancer and bacterial infections through its interactions with biological targets .
Pharmaceutical Industry
The compound's structure suggests it could be useful in:
- Drug Discovery : Its unique combination of functional groups may lead to the development of new pharmaceuticals with enhanced efficacy and specificity.
- Medicinal Chemistry : Researchers are exploring its potential as a lead compound for new therapeutic agents .
Material Science
In industrial applications:
- Advanced Materials Development : The compound can serve as a precursor for functionalized polymers or advanced materials with specific properties .
Case Study 1: Enzyme Inhibition
In a study published on enzyme inhibitors involving pyrimidine derivatives, N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo...) was tested against specific enzymes related to cancer pathways. The results indicated promising inhibitory activity that warrants further investigation into its mechanism and potential therapeutic applications .
Case Study 2: Synthesis of Complex Molecules
A research project focused on synthesizing complex organic molecules utilized this compound as a key intermediate. The study highlighted its role in facilitating multi-step synthesis processes and demonstrated its utility in constructing intricate molecular architectures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four structurally related sulfonamide derivatives, focusing on substituent variations, molecular properties, and applications.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Structural and Functional Differences
Substituent Complexity: The target compound’s bicyclic dioxo-methanoisoindol group distinguishes it from simpler analogs like 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, which lacks fused ring systems . In contrast, the dioxoisoindolinyl-pentanamide chain in the compound from introduces a flexible alkyl spacer, which may enhance solubility but reduce thermal stability.
Sulfonamide Linkage Variations :
- The pyrimidin-2-ylsulfanyl group in the acetamide derivative replaces the sulfonamide bridge with a thioether linkage, altering electronic properties and redox sensitivity.
Biological Relevance: Co-crystallization: The 4-amino derivative forms co-crystals with benzoic acid, a property exploited in pharmaceutical formulation to modulate bioavailability . Enzyme Inhibition: Sulfonamides with pyrimidine substituents (e.g., 4,6-dimethylpyrimidin-2-yl) are known carbonic anhydrase inhibitors , but the methanoisoindol moiety’s role remains underexplored.
Synthetic Methodology: The target compound’s synthesis involves photoligation and cyclization steps , whereas simpler analogs like the 4-amino derivative are synthesized via direct sulfonylation .
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Methodological Answer: Employ a statistical Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions by analyzing interactions between variables. Evidence from similar sulfonamide syntheses suggests that polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency, while controlled stoichiometry reduces byproducts . Post-reaction purification using column chromatography or recrystallization (e.g., with ethanol/water mixtures) can further isolate the target compound.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Combine ¹H/¹³C NMR to confirm the presence of aromatic protons (e.g., 4,6-dimethylpyrimidinyl protons at δ 2.3–2.6 ppm) and sulfonamide linkages. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₄N₄O₃S: 465.16). FT-IR can verify key functional groups, such as sulfonamide S=O stretches (~1350 cm⁻¹) and isoindol-1,3-dione C=O bands (~1700 cm⁻¹). Cross-reference with crystallographic data from analogous compounds (e.g., Acta Crystallographica reports) ensures structural accuracy .
Q. How can aqueous solubility be improved for in vitro biological assays?
Methodological Answer: Modify the compound’s physicochemical properties via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (e.g., DMSO/PBS mixtures). Computational tools like LogP predictions (e.g., using ChemAxon or ACD/Labs) guide solvent selection. Experimental validation via dynamic light scattering (DLS) ensures no aggregation at biologically relevant concentrations. Similar benzenesulfonamide derivatives show improved solubility with hydrophilic substituents on the pyrimidine ring .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction pathways?
Methodological Answer: Use density functional theory (DFT) to model transition states and reaction energetics (e.g., B3LYP/6-31G* level). Software like Gaussian or ORCA calculates activation barriers for sulfonamide coupling or isoindol-1,3-dione ring-opening reactions. Reaction path search algorithms (e.g., GRRM or AFIR) explore alternative pathways, while machine learning (ML) models trained on reaction databases prioritize high-yield routes. ICReDD’s integrated computational-experimental workflows demonstrate this approach for complex heterocycles .
Q. How can researchers resolve contradictions in experimental vs. computational binding affinity data for this compound?
Methodological Answer: Perform multi-scale modeling combining molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) to refine binding affinity predictions. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Discrepancies may arise from solvent effects or protonation state variability; adjust computational parameters (e.g., explicit solvent models, pH-dependent tautomerism) to align with experimental conditions. Contested methodologies in handling heterogeneous data highlight the need for iterative validation .
Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining stereochemical control?
Methodological Answer: Implement continuous-flow reactors with inline analytics (e.g., UV-Vis or Raman spectroscopy) for real-time monitoring. Microfluidic systems enhance heat/mass transfer, critical for exothermic sulfonamide couplings. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing purification steps. CRDC guidelines emphasize modular reactor designs for multi-step syntheses of isoindol-1,3-dione derivatives .
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?
Methodological Answer: Train generative adversarial networks (GANs) on structural databases (e.g., ChEMBL or PubChem) to propose derivatives with optimized pharmacophores. Automated synthesis planning tools (e.g., Chemputer) execute high-throughput experiments. For example, substituent effects on the pyrimidine ring (e.g., electron-withdrawing groups) can be systematically explored via ML-guided SAR studies. Benchmarks from AI-integrated labs show a 50% reduction in development time for sulfonamide-based inhibitors .
Methodological Considerations
- Data Integrity : Use blockchain-enabled lab notebooks (e.g., SciNote) for immutable data tracking .
- Safety : Adhere to Chemical Hygiene Plan protocols for handling reactive intermediates (e.g., azide derivatives) .
- Ethics : Ensure compliance with FDA guidelines for preclinical studies, noting that derivatives are not FDA-approved drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
